molecular formula C10H11NO4 B2775958 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS No. 70857-08-8

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Cat. No.: B2775958
CAS No.: 70857-08-8
M. Wt: 209.201
InChI Key: VFVUJOLENLODRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and an oxoethyl group attached to the amino group on the benzene ring

Mechanism of Action

Target of Action

It’s known that the compound forms multiple hydrogen bonds with amino acids in their active pockets . This suggests that it may interact with various proteins or enzymes in the body.

Mode of Action

The compound interacts with its targets primarily through hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target proteins or enzymes, potentially altering their function.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.6 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties.

Result of Action

Some synthesized compounds that are structurally similar have shown significant cytotoxic effects .

Preparation Methods

The synthesis of 4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid typically involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows :

    N-Alkylation Reaction: The reaction of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated is carried out using Steglich method and Achamlale’s procedure. Sodium azide is used to react with methyl α-bromo glycinate to form the azide derivative.

    Reaction Conditions: The reaction is typically conducted in the presence of a base and a solvent, such as dimethylformamide (DMF), at a controlled temperature.

    Product Isolation: The product, this compound, is isolated and purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-[(2-methoxy-2-oxoethyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-9(12)6-11-8-4-2-7(3-5-8)10(13)14/h2-5,11H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVUJOLENLODRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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